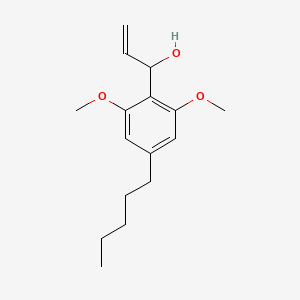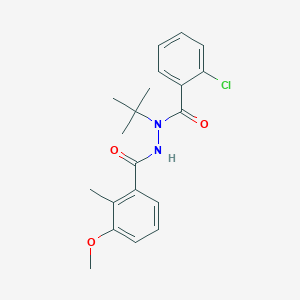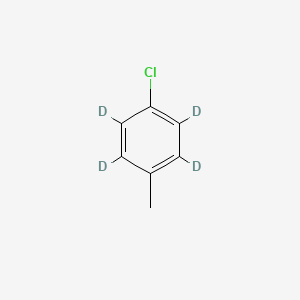
4-Chlorotoluene-2,3,5,6-D4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorotoluene-2,3,5,6-D4 is a deuterated derivative of 4-chlorotoluene, where four hydrogen atoms on the benzene ring are replaced with deuterium atoms. This compound is primarily used as an isotopically labeled reagent in various analytical and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorotoluene-2,3,5,6-D4 typically involves the deuteration of 4-chlorotoluene. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under elevated temperatures and pressures to ensure efficient deuterium incorporation .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve high yields and purity. The deuterium gas used in the process is often recycled to minimize costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-Chlorotoluene-2,3,5,6-D4 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas atmosphere.
Major Products Formed
Substitution: Formation of compounds like 4-methylphenol or 4-methylbenzoic acid.
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of 4-chlorocyclohexane derivatives.
Aplicaciones Científicas De Investigación
4-Chlorotoluene-2,3,5,6-D4 is widely used in scientific research, including:
Analytical Chemistry: As an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of volatile organic compounds.
Biological Studies: Used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Pharmaceutical Research: Employed in the development and validation of analytical methods for drug testing and quality control.
Industrial Applications: Used in the production of specialty chemicals and as a precursor for the synthesis of other deuterated compounds
Mecanismo De Acción
The mechanism of action of 4-Chlorotoluene-2,3,5,6-D4 is primarily related to its role as an isotopic tracer. The deuterium atoms in the compound provide a distinct mass difference, allowing researchers to track its distribution and transformation in various chemical and biological processes. This helps in understanding reaction mechanisms, metabolic pathways, and the fate of chemicals in the environment .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorotoluene: The non-deuterated version of 4-Chlorotoluene-2,3,5,6-D4.
4-Chlorotoluene-D7: Another deuterated derivative with seven deuterium atoms.
4-Chlorobenzaldehyde: An oxidation product of 4-chlorotoluene.
4-Chlorobenzoic Acid: Another oxidation product of 4-chlorotoluene
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in complex mixtures, making it invaluable in research and industrial applications .
Propiedades
Fórmula molecular |
C7H7Cl |
|---|---|
Peso molecular |
130.61 g/mol |
Nombre IUPAC |
1-chloro-2,3,5,6-tetradeuterio-4-methylbenzene |
InChI |
InChI=1S/C7H7Cl/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i2D,3D,4D,5D |
Clave InChI |
NPDACUSDTOMAMK-QFFDRWTDSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C)[2H])[2H])Cl)[2H] |
SMILES canónico |
CC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



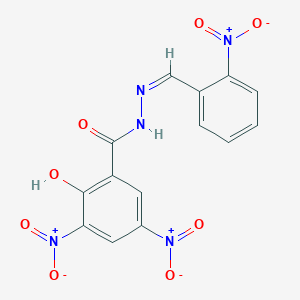
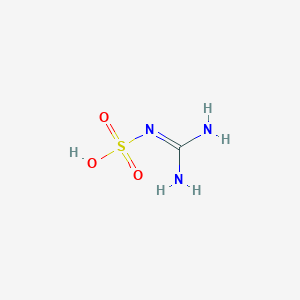
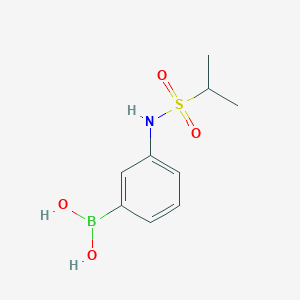
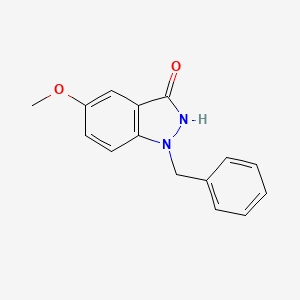
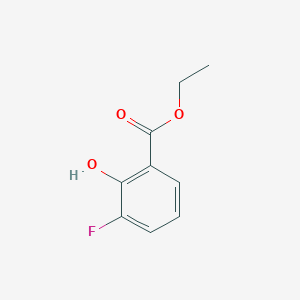
![[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B13405632.png)
![[(2R,3R,4R)-2-(3,4-Dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-chroman-8-yl]-5,7-dihydroxy-chroman-3-yl]3,4,5-trihydroxybenzoate](/img/structure/B13405646.png)
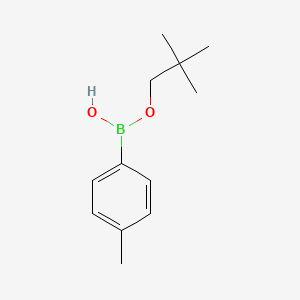

![(8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13405661.png)
